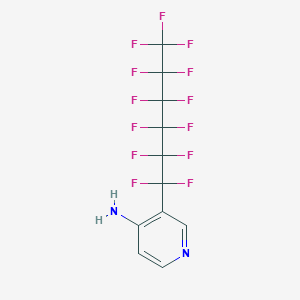![molecular formula C4H3NO2 B12557649 3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one CAS No. 158599-54-3](/img/structure/B12557649.png)
3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-1-azatricyclo[3100~2,6~]hexan-4-one is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one typically involves a series of organic reactions. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This method is efficient and environmentally benign, providing good to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to maximize yield and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to modulate the NMDA receptor and voltage-gated calcium channels, leading to neuroprotective effects . Molecular docking studies suggest that these compounds can bind to the NMDA receptor in a manner similar to known inhibitors, thereby attenuating neurotoxicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione: Known for its neuroprotective properties.
7-Oxa-2-azatricyclo[7.4.0.0~2,6~]trideca-1(9),10,12-trien-3-ones: Synthesized from biomass-derived levulinic acid and known for their environmentally benign synthesis.
Uniqueness
3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one is unique due to its specific tricyclic structure, which imparts distinct chemical properties and potential applications. Its ability to modulate neuroprotective pathways sets it apart from other similar compounds.
Propriétés
Numéro CAS |
158599-54-3 |
|---|---|
Formule moléculaire |
C4H3NO2 |
Poids moléculaire |
97.07 g/mol |
Nom IUPAC |
3-oxa-1-azatricyclo[3.1.0.02,6]hexan-4-one |
InChI |
InChI=1S/C4H3NO2/c6-4-2-1-3(7-4)5(1)2/h1-3H |
Clé InChI |
KUSAXTKYYCRTMY-UHFFFAOYSA-N |
SMILES canonique |
C12C3N1C2OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)


![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)


![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)

![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)
![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)


